molecular formula C15H17N7 B5434084 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine

6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine

Cat. No. B5434084
M. Wt: 295.34 g/mol
InChI Key: DVYZALKVLXYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized by scientists at the Medicines Discovery Institute, Cardiff University.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine involves the inhibition of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting this enzyme, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects. These properties make it a potential candidate for the treatment of a range of diseases, including inflammatory bowel disease and pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the investigation of this compound as a treatment for other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications.

Synthesis Methods

The synthesis of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine involves a multi-step process that includes the use of various reagents and solvents. The process starts with the reaction of 2-bromo-4-methylpyridine with 2-(2-aminopyridin-3-yl)ethanol to form a pyridazinone intermediate. This intermediate is then reacted with 2-(1-methyl-1H-imidazol-2-yl)ethylamine and 2-(2-bromoethyl)pyrazine to form the final product, this compound.

Scientific Research Applications

6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine has shown potential in various scientific research applications. One of the main areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

6-(1-methylimidazol-2-yl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-11(9-12-10-16-5-6-17-12)19-14-4-3-13(20-21-14)15-18-7-8-22(15)2/h3-8,10-11H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYZALKVLXYOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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